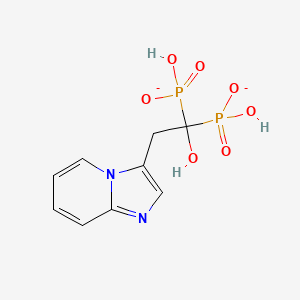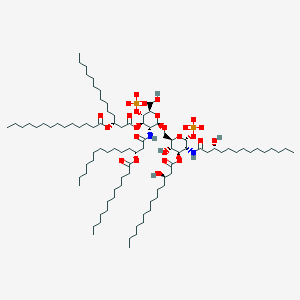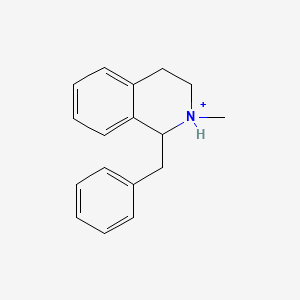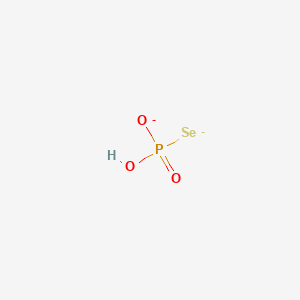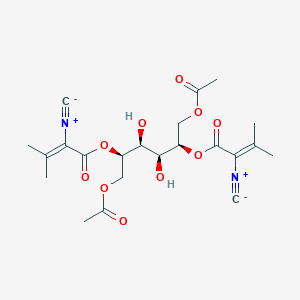
Maculansin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Di-O-acetyl-2,5-bis-O-(2-isocyano-3-methyl-2-butenoyl)-D-mannitol is an organooxygen compound. It derives from a tetracarboxylic acid.
Maculansin A is a natural product found in Leptosphaeria maculans with data available.
Applications De Recherche Scientifique
Structure and Biological Activity
Maculansin A, a phytotoxin produced by the phytopathogenic fungus Leptosphaeria maculans, has been identified as a unique derivative of mannitol with an unusual chromophore. This compound was found to be more toxic to plants resistant to L. maculans than to susceptible plants, like canola. Interestingly, it does not elicit the production of phytoalexins in these plants, indicating a specific mode of action (Pedras & Yu, 2008).
Genomic Insights into Leptosphaeria maculans
Research on L. maculans, the source of this compound, reveals its significant role as a pathogen of Brassica crops, causing stem canker. Studies on its genome and reproductive behavior have provided insights into its evolutionary potential and the genetic basis of its interactions with host plants. This research is crucial for understanding the role of this compound in the pathogen's life cycle and its impact on crops (Rouxel et al., 2005).
Genetic Variability and Mating Type Distribution
Investigations into the genetic structure of L. maculans populations have revealed a high level of gene diversity and genotypic diversity. Understanding this variability is key to managing diseases caused by L. maculans and, by extension, the role of this compound in these diseases (Gout et al., 2006).
Avirulence Genes and Plant Interactions
Studies on avirulence genes in L. maculans have helped understand its pathogenicity mechanisms. This compound, as a phytotoxin, might be influenced by these genetic factors, affecting its role in plant-pathogen interactions (Parlange et al., 2009).
Transcriptomic Analysis in Pathogenic Interactions
Transcriptomic analyses of L. maculans during its interactions with canola provide a deeper understanding of the genes regulating its pathogenic phases, potentially including the biosynthesis and action of this compound (Sonah et al., 2016).
Propriétés
Formule moléculaire |
C22H28N2O10 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-1,6-diacetyloxy-3,4-dihydroxy-5-(2-isocyano-3-methylbut-2-enoyl)oxyhexan-2-yl] 2-isocyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C22H28N2O10/c1-11(2)17(23-7)21(29)33-15(9-31-13(5)25)19(27)20(28)16(10-32-14(6)26)34-22(30)18(24-8)12(3)4/h15-16,19-20,27-28H,9-10H2,1-6H3/t15-,16-,19-,20-/m1/s1 |
Clé InChI |
XQBSOXRYXYNGRH-XNFNUYLZSA-N |
SMILES isomérique |
CC(=C(C(=O)O[C@H](COC(=O)C)[C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C(=C(C)C)[N+]#[C-])O)O)[N+]#[C-])C |
SMILES canonique |
CC(=C(C(=O)OC(COC(=O)C)C(C(C(COC(=O)C)OC(=O)C(=C(C)C)[N+]#[C-])O)O)[N+]#[C-])C |
Synonymes |
maculansin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


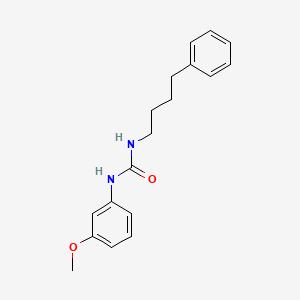
![3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester](/img/structure/B1261366.png)



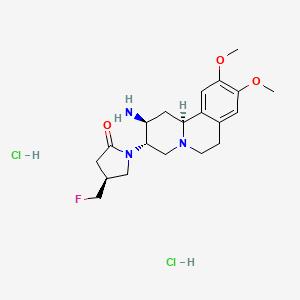

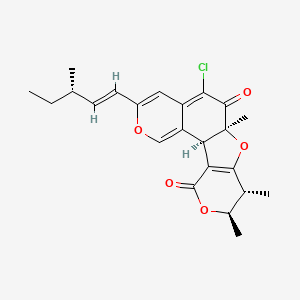
![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)
